molecular formula C22H20Cl2N6 B11215675 1-(3,4-dichlorophenyl)-4-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine

1-(3,4-dichlorophenyl)-4-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine

Cat. No.: B11215675
M. Wt: 439.3 g/mol
InChI Key: VWRZSJWNSRDQQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dichlorophenyl)-4-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine is a complex organic compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorophenyl)-4-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine typically involves multiple steps, including the formation of the pyrazolopyrimidine core and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyrazolopyrimidine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the 3,4-dichlorophenyl and 3-methylphenyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorophenyl)-4-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents like ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-4-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Receptors: Interaction with specific receptors to modulate their activity.

    Enzyme Inhibition: Inhibition of enzymes involved in key biological processes.

    Signal Transduction: Modulation of signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-dichlorophenyl)-4-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine
  • 1-(3,4-dichlorophenyl)-4-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5-yl]piperazine

Uniqueness

1-(3,4-dichlorophenyl)-4-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine is unique due to its specific substitution pattern and the resulting biological activity. Its unique structure may confer distinct pharmacological properties compared to similar compounds.

Conclusion

This compound is a compound with diverse potential applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of scientific research.

For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

Molecular Formula

C22H20Cl2N6

Molecular Weight

439.3 g/mol

IUPAC Name

4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C22H20Cl2N6/c1-15-3-2-4-17(11-15)30-22-18(13-27-30)21(25-14-26-22)29-9-7-28(8-10-29)16-5-6-19(23)20(24)12-16/h2-6,11-14H,7-10H2,1H3

InChI Key

VWRZSJWNSRDQQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.